![molecular formula C10H14ClNO4S B1374993 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate CAS No. 1003589-87-4](/img/structure/B1374993.png)

2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate

Übersicht

Beschreibung

2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate (2-CMPMS) is an organic compound that has been widely studied in recent years due to its potential applications in scientific research. 2-CMPMS is a versatile and useful reagent in the laboratory and is used in a variety of synthetic reactions. It has a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Wissenschaftliche Forschungsanwendungen

Genetic Effects of Ethyl Methanesulfonate : Ethyl methanesulfonate (EMS) is a monofunctional alkylating agent with significant mutagenic effects across various genetic systems, from viruses to mammals, including carcinogenicity in mammals. EMS alkylation occurs at nucleophilic sites in cells via a mixed SN1/SN2 reaction mechanism, predominantly affecting nitrogen positions in DNA bases but also capable of oxygen alkylation. It may induce GC to AT and AT to GC transition mutations, base-pair insertions or deletions, and extensive intragenic deletions. In higher organisms, EMS is known to cause chromosome breakage, possibly due to hydrolysis of ethylated DNA bases leading to unstable sites and DNA strand breaks. This study provides a comprehensive overview of EMS's genetic impact, suggesting potential research applications in genetic studies and understanding mutagenesis mechanisms (Sega, 1984).

Oxidation of Sulfur Compounds by Photocatalysis : Research into the photocatalytic treatment of nauseous sulfur compounds like methanethiol (MSH), dimethylsulfide (DMS), and dimethyldisulfide (DMDS) indicates significant industrial and environmental applications. This study reviews various photocatalytic processes, primarily TiO2-based, for oxidizing gaseous sulfur compounds, highlighting the importance of process parameters and the potential for material poisoning and recycling. Alternative materials, such as aromatic photosensitizers, demonstrate different oxidation products, suggesting varied applications in pollution control and environmental remediation (Cantau et al., 2007).

Eigenschaften

IUPAC Name |

2-[3-(chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO4S/c1-15-10-4-3-8(7-11)9(12-10)5-6-16-17(2,13)14/h3-4H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOLCEWPSKHBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)CCl)CCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate | |

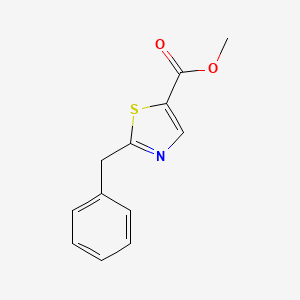

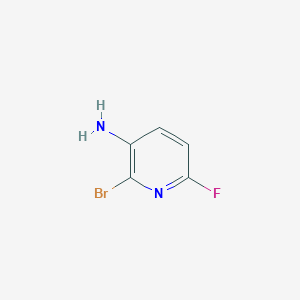

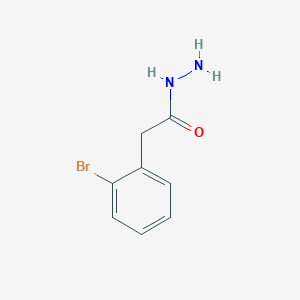

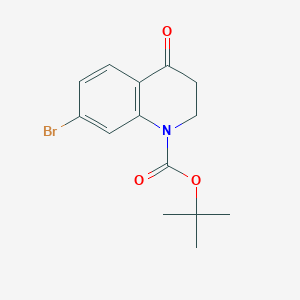

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

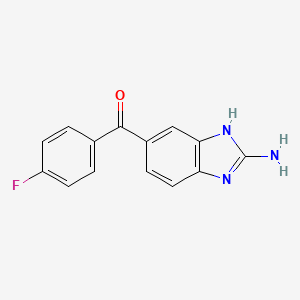

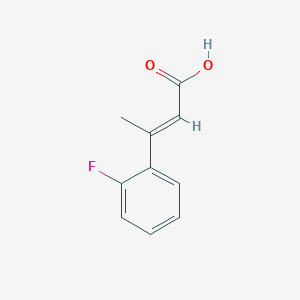

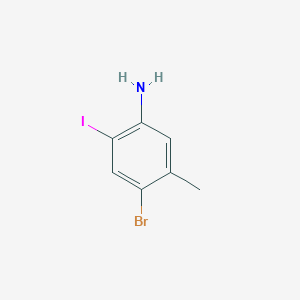

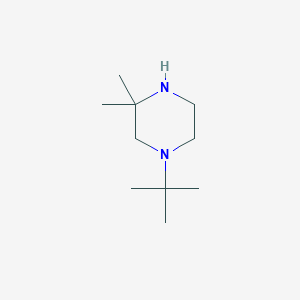

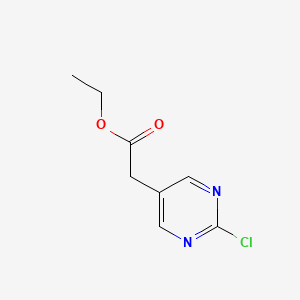

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.